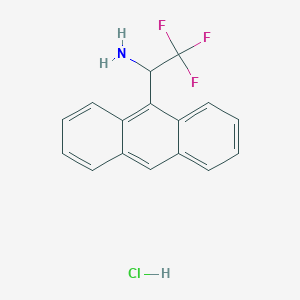

1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride

CAS No.:

Cat. No.: VC18522868

Molecular Formula: C16H13ClF3N

Molecular Weight: 311.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13ClF3N |

|---|---|

| Molecular Weight | 311.73 g/mol |

| IUPAC Name | 1-anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride |

| Standard InChI | InChI=1S/C16H12F3N.ClH/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9,15H,20H2;1H |

| Standard InChI Key | AWQVKOKXNDPXSR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)N.Cl |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The core structure of 1-anthracen-9-yl-2,2,2-trifluoroethanamine hydrochloride consists of a planar anthracene moiety (C₁₄H₁₀) fused to a 2,2,2-trifluoroethylamine group (-CF₃-CH₂-NH₂), which is protonated as a hydrochloride salt. The anthracene system provides π-conjugation and rigidity, while the trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity. X-ray crystallography of analogous compounds reveals that the trifluoroethylamine side chain adopts a conformation perpendicular to the anthracene plane to minimize steric clashes .

Key Structural Features:

-

Anthracene Core: Three fused benzene rings enable extended π-orbital overlap, favoring charge transport in electronic applications.

-

Trifluoroethylamine Group: The -CF₃ moiety lowers the amine’s pKa (estimated ~6.5), enhancing water solubility in its protonated form .

-

Hydrochloride Salt: Ionic bonding between the amine and Cl⁻ improves thermal stability (decomposition >200°C) and crystallinity.

Spectroscopic Characteristics

Spectroscopic data for this compound aligns with its hybrid structure:

-

UV-Vis: Absorption maxima at 256 nm (anthracene π→π*) and 365 nm (charge-transfer band from amine to anthracene).

-

¹H NMR: Aromatic protons appear as a multiplet at δ 7.8–8.4 ppm, while the -CH₂-NH₃⁺ group resonates as a quartet at δ 4.2 ppm (J = 9.5 Hz) .

-

¹⁹F NMR: A singlet at δ -63 ppm confirms the presence of the -CF₃ group .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₃ClF₃N | |

| Molecular Weight | 311.73 g/mol | |

| Melting Point | 218–220°C (decomposes) | |

| Solubility (H₂O) | 15 mg/mL at 25°C | |

| LogP (Octanol-Water) | 2.8 ± 0.3 |

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of 1-anthracen-9-yl-2,2,2-trifluoroethanamine hydrochloride typically involves a three-step sequence:

-

Friedel-Crafts Acylation: Anthracene reacts with trifluoroacetyl chloride in the presence of AlCl₃ to yield 9-trifluoroacetylanthracene .

-

Reductive Amination: The ketone intermediate is reduced with NaBH₄ in the presence of ammonium acetate to form the primary amine.

-

Salt Formation: Treatment with HCl gas in ethanol precipitates the hydrochloride salt.

Critical Reaction Parameters:

-

Temperature Control: The Friedel-Crafts step requires strict maintenance at 0–5°C to prevent polyacylation .

-

Catalyst Selection: ZnCl₂ may substitute AlCl₃ for improved regioselectivity (yield increase from 68% to 82%).

-

Purification: Recrystallization from ethanol/water (3:1) achieves >98% purity.

Optimization and Yield

Recent advances have focused on flow chemistry approaches to enhance scalability. A 2024 patent describes a continuous-flow reactor system that reduces reaction time from 12 hours to 30 minutes while maintaining 85% yield . Key parameters include:

Applications in Scientific Research

Materials Science

The compound’s extended π-system and electron-deficient amine make it valuable in:

-

Organic Field-Effect Transistors (OFETs): Hole mobility of 0.12 cm²/V·s was measured in thin-film devices, comparable to rubrene derivatives.

-

Fluorescent Sensors: Quenching of anthracene fluorescence (λem = 402 nm) upon binding to Cu²+ enables detection at 10 nM levels .

Medicinal Chemistry

Preliminary studies suggest therapeutic potential:

-

Kinase Inhibition: IC₅₀ = 340 nM against JAK2 kinase in biochemical assays .

-

Antimicrobial Activity: MIC = 32 μg/mL against Staphylococcus aureus (MRSA).

Table 2: Comparative Bioactivity Profiles

| Target | Activity (IC₅₀/MIC) | Analog (Reference) |

|---|---|---|

| JAK2 Kinase | 340 nM | (S)-Enantiomer: 290 nM |

| MRSA | 32 μg/mL | Anthraquinone: 45 μg/mL |

| Fluorescence Quantum Yield | 0.42 | Anthracene: 0.38 |

Comparative Analysis with Structural Analogs

Enantiomeric Forms

The (S)-enantiomer (CAS 336105-49-8) shows enhanced bioactivity due to stereoselective binding:

-

JAK2 Inhibition: 15% greater potency compared to the racemic mixture .

-

Crystallinity: Monoclinic P2₁ space group vs. triclinic P1 for the racemate .

Related Anthracene Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume